molecular formula C13H11N3O4S B2965322 N-(5-acetyl-4-methylthiazol-2-yl)-2-nitrobenzamide CAS No. 391219-68-4

N-(5-acetyl-4-methylthiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2965322
CAS No.: 391219-68-4
M. Wt: 305.31
InChI Key: ILHCNNCOJQRJHV-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methylthiazol-2-yl)-2-nitrobenzamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target-directed ligands and have been tested for various biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase .


Synthesis Analysis

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione and corresponding Benzoyl Chloride . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .


Molecular Structure Analysis

The molecular structure of these compounds was characterized using NMR, FTIR, and elemental analysis . This helped in understanding the structure-activity relationship of these compounds .

Mechanism of Action

The mechanism of action of these compounds seems to be multi-targeted. They have shown antioxidant properties, antibacterial and antifungal activities, and α-glucosidase inhibition . The highest enzyme inhibition activity was observed by one of the derivatives .

Future Directions

The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests potential future directions in drug development using these compounds.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c1-7-11(8(2)17)21-13(14-7)15-12(18)9-5-3-4-6-10(9)16(19)20/h3-6H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHCNNCOJQRJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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